molecular formula C9H7NO3 B13386745 4-Phenyloxazolidine-2,5-dione

4-Phenyloxazolidine-2,5-dione

Cat. No.: B13386745
M. Wt: 177.16 g/mol
InChI Key: ZSEHBLBYCASPDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyloxazolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of 4-phenoxy-2-pentanone with acrylonitrile under basic conditions. This reaction is typically carried out with heating and stirring to enhance efficiency .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyloxazolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Phenyloxazolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to act as a catalyst in certain reactions, facilitating the transformation of substrates into desired products .

Properties

IUPAC Name

4-phenyl-1,3-oxazolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7(10-9(12)13-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEHBLBYCASPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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